molecular formula C20H23N5O2 B11137742 N-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2-pyrazinecarboxamide

N-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2-pyrazinecarboxamide

Cat. No.: B11137742
M. Wt: 365.4 g/mol
InChI Key: VSDONRPNQXETHM-QPJJXVBHSA-N
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Description

N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a piperazine ring, and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group is introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Coupling with Pyrazine-2-carboxamide: The final step involves coupling the piperazine intermediate with pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various alkylated or arylated derivatives of the piperazine ring.

Scientific Research Applications

N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that affect cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethylphenyl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)methanesulfonamide
  • **N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide derivatives

Uniqueness

N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H23N5O2/c26-19(16-23-20(27)18-15-21-8-9-22-18)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,23,27)/b7-4+

InChI Key

VSDONRPNQXETHM-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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